Ethanol, 2-cyclopentylidene-
CAS No.: 931-43-1
Cat. No.: VC8009800
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931-43-1 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 2-cyclopentylideneethanol |
| Standard InChI | InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h5,8H,1-4,6H2 |
| Standard InChI Key | QVJQOGBUMUORJZ-UHFFFAOYSA-N |
| SMILES | C1CCC(=CCO)C1 |
| Canonical SMILES | C1CCC(=CCO)C1 |
Introduction
Structural and Molecular Characteristics
Ethanol, 2-cyclopentylidene- is defined by its IUPAC name 2-cyclopentylideneethanol, reflecting the presence of a cyclopentylidene moiety () bonded to the second carbon of an ethanol molecule. The compound’s structure is represented by the canonical SMILES notation , which encodes the cyclopentane ring with an exocyclic double bond adjacent to the ethanol group.
Molecular Properties
Key physicochemical properties, as computed by PubChem and the EPA’s DSSTox database, include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 112.17 g/mol | PubChem |
| InChI Key | QVJQOGBUMUORJZ-UHFFFAOYSA-N | PubChem |
| DSSTox Substance ID | DTXSID20483376 | EPA DSSTox |
The compound’s planar cyclopentylidene group introduces steric and electronic effects that influence its reactivity. Computational models suggest that the double bond in the cyclopentylidene moiety creates partial conjugation with the ethanol oxygen, potentially stabilizing transition states during reactions.
Synthetic Routes and Industrial Production
While detailed synthetic protocols for ethanol, 2-cyclopentylidene- are proprietary, general pathways can be inferred from analogous compounds. A plausible route involves the acid- or base-catalyzed condensation of cyclopentanone with ethanol under controlled conditions. This reaction likely proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of cyclopentanone, yielding the cyclopentylidene group. Industrial-scale production may employ heterogeneous catalysts (e.g., zeolites or transition metals) to enhance yield and selectivity, though specific methodologies remain undisclosed in public literature.
Reactivity and Chemical Transformations
The compound’s bifunctional structure—a hydroxyl group and a cyclopentylidene group—enables diverse chemical transformations:
Oxidation Reactions
Ethanol, 2-cyclopentylidene- can undergo oxidation at the hydroxyl-bearing carbon. Strong oxidizing agents like potassium permanganate () or chromium trioxide () may convert the alcohol to a ketone or carboxylic acid, depending on reaction conditions. For example, controlled oxidation could yield 2-cyclopentylideneacetic acid, a potential intermediate for polymer synthesis.
Reduction Pathways
Selective reduction of the cyclopentylidene double bond using catalysts like palladium on carbon () or homogeneous catalysts (e.g., Wilkinson’s catalyst) would produce 2-cyclopentylethanol, a saturated analog with distinct physicochemical properties.
Substitution Reactions
The hydroxyl group is amenable to substitution. Treatment with thionyl chloride () or phosphorus tribromide () converts it to the corresponding halide (e.g., 2-cyclopentylideneethyl chloride), expanding utility in nucleophilic substitution reactions.
Applications in Scientific Research
Organic Synthesis
Ethanol, 2-cyclopentylidene- serves as a versatile building block in heterocyclic chemistry. Its strained cyclopentylidene ring can participate in Diels-Alder reactions, forming bicyclic structures relevant to natural product synthesis. Additionally, the ethanol moiety allows for further functionalization via esterification or etherification.
Material Science
The compound’s rigid, unsaturated ring system has been explored in the design of liquid crystals and coordination polymers. Molecular dynamics simulations suggest that derivatives of ethanol, 2-cyclopentylidene- could exhibit anisotropic optical properties due to their planar geometry.
Biological Studies
Preliminary investigations into its bioactivity highlight potential interactions with enzymatic targets. For instance, the cyclopentylidene group may act as a pharmacophore in inhibitors of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, though in vivo studies are needed to validate these hypotheses.
Comparative Analysis with Analogous Compounds
Cyclopentanone vs. Ethanol, 2-Cyclopentylidene-
Cyclopentanone () shares the cyclopentylidene motif but lacks the ethanol group. This difference renders cyclopentanone more electrophilic, favoring nucleophilic additions at the carbonyl carbon, whereas ethanol, 2-cyclopentylidene- exhibits dual reactivity at both the hydroxyl and double bond sites.
Cyclopentanol Derivatives
Cyclopentanol (), a saturated alcohol, lacks the conjugated double bond system of ethanol, 2-cyclopentylidene-. This structural distinction reduces cyclopentanol’s suitability for applications requiring π-orbital interactions, such as conductive materials.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s behavior under catalytic asymmetric conditions to enable enantioselective synthesis.
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Toxicological Profiling: Conduct acute and chronic toxicity assays to establish safety guidelines.
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Advanced Materials: Explore its incorporation into metal-organic frameworks (MOFs) for gas storage or separation technologies.
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